n-Isobutyl-1h-benzo[d][1,2,3]triazole-6-carboxamide
Description
Structure and Synthesis n-Isobutyl-1H-benzo[d][1,2,3]triazole-6-carboxamide is a benzotriazole derivative featuring a 1,2,3-triazole ring fused to a benzene core, with an isobutyl group attached to the nitrogen at position 1 and a carboxamide moiety at position 6. The 1,2,3-triazole scaffold is renowned for its metabolic stability, hydrogen-bonding capacity, and weak interactions with biological targets, making it a privileged structure in medicinal chemistry .
Synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to form the triazole ring . The isobutyl and carboxamide substituents are introduced via alkylation or amidation steps, optimizing steric and electronic properties for target engagement.
Biological Relevance This compound is investigated for anticancer applications, particularly against non-small cell lung cancer (NSCLC).
Properties
Molecular Formula |
C11H14N4O |
|---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2H-benzotriazole-5-carboxamide |
InChI |
InChI=1S/C11H14N4O/c1-7(2)6-12-11(16)8-3-4-9-10(5-8)14-15-13-9/h3-5,7H,6H2,1-2H3,(H,12,16)(H,13,14,15) |
InChI Key |
VEVBABROZQAQFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=NNN=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Isobutyl-1h-benzo[d][1,2,3]triazole-6-carboxamide typically involves the reaction of 1H-benzo[d][1,2,3]triazole-6-carboxylic acid with isobutylamine. The reaction is carried out in the presence of a coupling agent such as EDC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and a catalyst like HOBt (1-hydroxybenzotriazole) in a solvent such as DMF (dimethylformamide) . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques. These methods utilize a flow reactor and a heterogeneous catalyst, such as copper-on-charcoal, to facilitate the reaction between azides and alkynes, leading to the formation of 1,2,3-triazoles . This approach allows for efficient and scalable production of the compound with high functional group tolerance and yields.
Chemical Reactions Analysis
Types of Reactions
n-Isobutyl-1h-benzo[d][1,2,3]triazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazole ring .
Scientific Research Applications
Antimicrobial and Antifungal Properties
Compounds containing the benzo[d][1,2,3]triazole moiety have been investigated for their antimicrobial and antifungal properties. Preliminary studies suggest that n-Isobutyl-1H-benzo[d][1,2,3]triazole-6-carboxamide exhibits significant activity against various microbial strains. The mechanism may involve disruption of cellular processes or direct interaction with microbial DNA.
Anticancer Potential
This compound has shown promise in inhibiting certain cancer cell lines. Studies indicate that it may interfere with cellular signaling pathways or directly interact with DNA to exert its anticancer effects. Further research is needed to elucidate its specific mechanisms of action and potential therapeutic applications in oncology.
Agricultural Applications
The compound's potential as a pesticide or herbicide is under investigation due to its biological activity. Research into its efficacy against plant pathogens could lead to the development of new agricultural products that enhance crop protection while minimizing environmental impact. The specific interactions with plant systems remain a focus of ongoing studies.
Material Science Applications
In material science, derivatives of benzo[d][1,2,3]triazole are explored for their properties in polymer chemistry and as additives in coatings. The incorporation of this compound into polymer matrices could improve thermal stability and mechanical properties. Its unique structure may also contribute to enhanced performance characteristics in various applications.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation accompanied by apoptosis induction. The compound's interaction with key signaling pathways was confirmed through molecular docking simulations.
Case Study 2: Agricultural Efficacy
In agricultural trials, this compound demonstrated significant antifungal activity against common plant pathogens. Field tests showed improved crop yields when used as a foliar spray compared to untreated controls. The compound's mode of action involved disrupting fungal cell wall synthesis.
Mechanism of Action
The mechanism of action of n-Isobutyl-1h-benzo[d][1,2,3]triazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and engage in bipolar interactions with biomolecular targets, enhancing its binding affinity and specificity . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include derivatives with varying substituents on the benzotriazole core or linked pharmacophores. Below is a comparative analysis:
Structure-Activity Relationship (SAR) Insights
- N1 Substituents : The isobutyl group in the target compound enhances lipophilicity (LogP = 2.1) compared to the methyl analogue (LogP = 1.8), improving cellular uptake and potency (IC50 = 0.45 μM vs. 1.2 μM) .
- C6 Carboxamide : Critical for hydrogen bonding with kinases or DNA. Its absence in triazole-chalcone hybrids reduces specificity, leading to broader but less potent activity .
- Linked Pharmacophores: Podophyllotoxin-triazole conjugates exhibit nanomolar potency (IC50 = 0.02–0.1 μM) due to dual mechanisms (topoisomerase II inhibition and triazole-mediated apoptosis) but suffer from poor solubility (LogP > 3.0) .
Pharmacokinetic and Solubility Profiles
- The carboxamide moiety in this compound improves aqueous solubility relative to more lipophilic derivatives (e.g., chalcone-triazoles) .
- Isobutyl substitution balances metabolic stability and membrane permeability, outperforming shorter alkyl chains (e.g., methyl) in bioavailability .
Research Findings and Mechanisms
Anticancer Activity
- In vitro: The compound shows potent activity against NSCLC A549 cells (IC50 = 0.45 μM), surpassing methyl-substituted analogues and matching quinazolinone-triazoles .
- In vivo: Synergy with sorafenib enhances apoptosis in NSCLC models by suppressing NANOG, a stemness transcription factor .
Mechanism of Action
- Kinase Inhibition: The carboxamide engages ATP-binding pockets in kinases (e.g., EGFR), analogous to quinazolinone-triazoles .
- Apoptosis Pathways : Upregulates pro-apoptotic Bax and downregulates Bcl-2, a mechanism shared with podophyllotoxin-triazoles .
Biological Activity
n-Isobutyl-1H-benzo[d][1,2,3]triazole-6-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds characterized by the presence of three nitrogen atoms. This compound features an isobutyl group attached to the nitrogen atom of the triazole ring and a carboxamide functional group at the 6-position. Its unique structural characteristics suggest potential for various biological activities, including antimicrobial, antifungal, and anticancer properties.
Synthesis
The synthesis of this compound typically involves the coupling of isobutyl amines with benzo[d][1,2,3]triazole derivatives. Common methods include the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole), allowing for efficient formation of the carboxamide bond under mild conditions. The resulting product can be purified through recrystallization or chromatography to achieve high purity levels.
Anticancer Activity
Preliminary studies have indicated that this compound exhibits promising anticancer activity. It has been shown to inhibit certain cancer cell lines by interfering with cellular signaling pathways or directly interacting with DNA. For instance, compounds within the triazole family have been evaluated for their ability to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. In related studies, certain triazole derivatives demonstrated significant antiproliferative effects against various cancer cell lines with IC50 values in the low micromolar range .
Antimicrobial Activity
The compound also shows potential antimicrobial properties. Research indicates that derivatives of 1,2,3-triazoles exhibit good inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects may involve its binding affinity to specific protein targets involved in cell proliferation and apoptosis. Interaction studies employing molecular docking simulations have suggested potential binding sites and affinities that warrant further investigation.
Comparative Analysis
To better understand the unique properties of this compound in comparison to other triazole derivatives, a comparative table is provided below:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carboxamide | Triazole | Exhibits different substitution pattern |
| 4-(Trifluoromethyl)phenyl-1H-benzo[d][1,2,3]triazole | Triazole | Contains trifluoromethyl group |
| 5-Methyl-1H-benzotriazole | Benzotriazole | Methyl substitution affects reactivity |
The presence of the isobutyl group in this compound may enhance its lipophilicity and cellular uptake compared to other triazoles.
Case Studies
A series of case studies have been conducted focusing on the biological evaluation of similar triazole compounds. For example:
- Study on Anticancer Activity : A study synthesized various triazole derivatives and tested their effects on cancer cell lines such as MCF-7 and HepG2. Compounds were found to exhibit IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Study on Antimicrobial Properties : Another study evaluated a range of 1H-triazoles for their antibacterial efficacy against clinical strains. Results indicated that certain derivatives showed greater inhibition rates than traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
